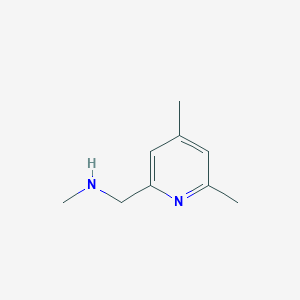
1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4,6-Dimethylpyridin-2-yl)ethanone” is a compound with the CAS Number: 59576-31-7. It has a molecular weight of 149.19 . It is commonly used in pharmaceutical, agricultural, and industrial fields. This compound is an important intermediate in the synthesis of various drugs .
Molecular Structure Analysis
The InChI Code for “1-(4,6-Dimethylpyridin-2-yl)ethanone” is 1S/C9H11NO/c1-6-4-7(2)10-9(5-6)8(3)11/h4-5H,1-3H3 .Physical And Chemical Properties Analysis
The compound “1-(4,6-Dimethylpyridin-2-yl)ethanone” has a molecular weight of 149.19 g/mol. It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Aplicaciones Científicas De Investigación
Antiviral Activity
Indole derivatives, which share structural similarities with 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine , have been reported to exhibit antiviral properties. Compounds like 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A, suggesting potential for the development of new antiviral agents .
Anti-inflammatory Properties
The indole nucleus, found in many bioactive compounds, has been associated with anti-inflammatory activities. This suggests that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be explored for its efficacy in reducing inflammation, which is a key factor in many diseases .
Anticancer Applications
Indole derivatives are known to possess anticancer activities. The structural framework of 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be utilized in synthesizing new compounds that target specific pathways involved in cancer progression .
Antimicrobial Effects
The indole scaffold is also associated with antimicrobial properties. Research into similar compounds indicates that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be developed into a new class of antimicrobial agents, potentially effective against a range of bacterial and fungal pathogens .
Antitubercular Activity
Given the biological activity of indole derivatives in combating tuberculosis, there is a possibility that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be investigated for its potential use in treating this infectious disease .
Antidiabetic Potential
Indole-based compounds have shown promise in the treatment of diabetes. The chemical structure of 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine may offer a new avenue for the development of antidiabetic medications .
Antimalarial Properties
The indole nucleus is present in many compounds with antimalarial activity. This suggests that 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine could be a candidate for creating new treatments for malaria .
Neuroprotective Effects
Research into indole derivatives has indicated potential neuroprotective effects. This opens up the possibility for 1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine to be used in the development of treatments for neurodegenerative diseases .
Safety and Hazards
Propiedades
IUPAC Name |
1-(4,6-dimethylpyridin-2-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-7-4-8(2)11-9(5-7)6-10-3/h4-5,10H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGQSYIDZBFYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)CNC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4,6-Dimethylpyridin-2-yl)-N-methylmethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

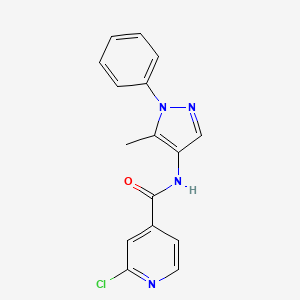
![8-[(dimethylamino)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B2744713.png)
![(Z)-3-chloro-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2744715.png)
![2-{[3-(benzyloxy)-2-thienyl]carbonyl}-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2744717.png)
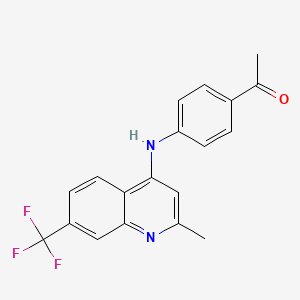
![1-cyclopentyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2744721.png)
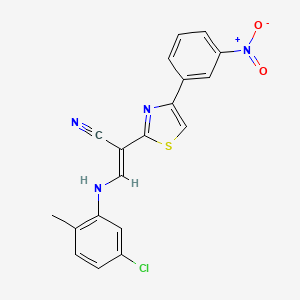


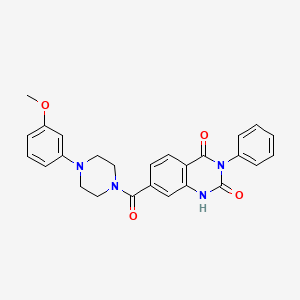
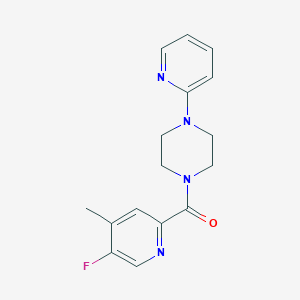
![(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2744729.png)

![2-[4-(Tert-butyl)phenyl]-1-hydrazinecarbothioamide](/img/structure/B2744734.png)